

# An In-depth Technical Guide to Quadrosilan (Cisobitan)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B3424072

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Quadrosilan**, also known by its brand name Cisobitan and developmental code KABI-1774, is a synthetic, nonsteroidal estrogen that was investigated for its antigonadotropic properties, primarily in the context of prostate cancer treatment in the 1970s and 1980s.<sup>[1]</sup> As an organosilicon compound, its unique structure and hormonal activity make it a subject of interest for researchers in medicinal chemistry and oncology. This document provides a comprehensive overview of **Quadrosilan**, including its chemical identifiers, clinical data, and detailed experimental protocols relevant to its synthesis and biological evaluation.

## Chemical Identifiers

The chemical identity of **Quadrosilan** is defined by its CAS number and IUPAC name. It is important to note that different isomers of the compound may be represented by distinct CAS numbers.

| Identifier            | Value                                                                                                             |
|-----------------------|-------------------------------------------------------------------------------------------------------------------|
| Primary CAS Number    | 4657-20-9 <a href="#">[1]</a> <a href="#">[2]</a>                                                                 |
| cis-Isomer CAS Number | 33204-76-1                                                                                                        |
| IUPAC Name            | 2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasiloxane <a href="#">[1]</a> <a href="#">[2]</a> |
| Synonyms              | Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane <a href="#">[1]</a> <a href="#">[2]</a>        |
| Molecular Formula     | C <sub>18</sub> H <sub>28</sub> O <sub>4</sub> Si <sub>4</sub> <a href="#">[1]</a>                                |
| Molar Mass            | 420.758 g·mol <sup>-1</sup> <a href="#">[1]</a>                                                                   |

## Clinical Applications and Efficacy

**Quadrosilan** was primarily investigated as an antagonadotrophic agent for the treatment of advanced prostate cancer. Its mechanism of action is rooted in its estrogenic properties, which lead to the suppression of gonadotropin release and subsequent reduction in androgen levels.

## Summary of Clinical Trial Data

Clinical studies conducted in the late 1970s and early 1980s evaluated the efficacy and side effects of **Quadrosilan** (Cisobitan) in patients with prostate cancer.

| Study Parameter       | Findings                                                                                                                                                                                     | Reference |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patient Population    | Patients with well, moderately, and poorly differentiated prostatic cancer.                                                                                                                  | [3]       |
| Dosage                | 4-5 mg/kg body weight.                                                                                                                                                                       | [4]       |
| Therapeutic Effect    | Showed strong antiandrogenic effects comparable to estrogen therapy.                                                                                                                         | [5]       |
| Side Effects          | Feminization, gynecomastia, and cardiovascular complications, similar to estrogen treatment. Edema requiring diuretics was noted.                                                            | [3][5]    |
| Mortality (24 months) | In a comparative study, the cancer-related mortality was higher in the Cisobitan group compared to the estrogen-treated group among patients with well and moderately differentiated cancer. | [3]       |

## Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of **Quadrosilan**. The following sections provide methodologies for its synthesis and key biological assays.

### Synthesis of 2,6-cis-diphenylhexamethylcyclotetrasiloxane

The synthesis of cyclic siloxanes such as **Quadrosilan** typically involves the controlled hydrolysis and condensation of dichlorosilane precursors. The following is a representative protocol for the synthesis of the cis-isomer.

Materials:

- Dichlorodimethylsilane
- Dichloromethylphenylsilane
- Diethyl ether (anhydrous)
- Sodium bicarbonate
- Magnesium sulfate (anhydrous)
- Distilled water
- Argon or Nitrogen gas (inert atmosphere)

**Procedure:**

- A solution of dichlorodimethylsilane and dichloromethylphenylsilane in a 1:1 molar ratio is prepared in anhydrous diethyl ether under an inert atmosphere.
- The silane solution is added dropwise to a vigorously stirred biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate at 0°C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The organic layer is separated, washed with distilled water, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield a mixture of cyclic siloxanes.
- The crude product is purified by fractional distillation or column chromatography to isolate the desired 2,6-cis-diphenylhexamethylcyclotetrasiloxane.
- The structure and stereochemistry of the final product are confirmed by NMR spectroscopy and mass spectrometry.

## Estrogenic Activity Assessment: Uterotrophic Assay

The uterotrophic assay is a standard *in vivo* method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female

rodents.[6][7]

Animals:

- Immature female Sprague-Dawley rats (21-22 days old).[8]

Procedure:

- Animals are randomly assigned to control and treatment groups (n=6 per group).[6]
- **Quadrosilan** is dissolved in a suitable vehicle (e.g., corn oil).
- The treatment groups receive daily oral gavage or subcutaneous injections of **Quadrosilan** at various dose levels for three consecutive days.[6][8] The control group receives the vehicle only. A positive control group receiving a known estrogen, such as 17 $\alpha$ -ethinylestradiol, is also included.
- Approximately 24 hours after the last dose, the animals are euthanized.[6]
- The uteri are carefully excised, trimmed of fat, and weighed (wet weight).
- A statistically significant increase in the mean uterine weight of a treatment group compared to the control group indicates estrogenic activity.[6]

## Estrogen Receptor Binding Assay

This *in vitro* assay determines the ability of a test compound to bind to the estrogen receptor (ER), providing insight into its mechanism of estrogenic action.[9][10]

Materials:

- Rat uterine cytosol preparation (as a source of estrogen receptors).[9]
- [ $^3$ H]-17 $\beta$ -estradiol (radiolabeled estradiol).
- Test compound (**Quadrosilan**).
- Assay buffer (e.g., TEDG buffer).[9]

- Hydroxylapatite slurry.

Procedure:

- Rat uterine cytosol is prepared by homogenization and ultracentrifugation of uterine tissue from ovariectomized rats.[\[9\]](#)
- A constant concentration of [<sup>3</sup>H]-17 $\beta$ -estradiol and uterine cytosol is incubated with increasing concentrations of the unlabeled test compound (**Quadrosilan**) in the assay buffer.
- The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
- The receptor-bound and unbound radioligand are separated by adding a hydroxylapatite slurry and subsequent washing and centrifugation.
- The amount of bound radioactivity in the pellet is quantified using a liquid scintillation counter.
- A competitive binding curve is generated by plotting the percentage of bound [<sup>3</sup>H]-17 $\beta$ -estradiol against the concentration of the test compound. The IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

## Signaling Pathways and Mechanisms of Action Antigonadotropic Action

The primary mechanism of action of **Quadrosilan** is its antigonadotropic effect, which is a consequence of its estrogenic activity.[\[11\]](#)[\[12\]](#) Estrogens exert negative feedback on the hypothalamus and pituitary gland, leading to a decrease in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[\[11\]](#)[\[12\]](#) In males, the reduction in LH levels leads to decreased testosterone production by the testes, which is the therapeutic goal in the treatment of androgen-dependent prostate cancer.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antagonadotropic action of **Quadrosilan**.

## Experimental Workflow for Biological Evaluation

The evaluation of a compound like **Quadrosilan** follows a logical progression from *in vitro* to *in vivo* studies to characterize its biological activity and therapeutic potential.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the evaluation of **Quadrosilan**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quadrosilan - Wikipedia [en.wikipedia.org]

- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C18H28O4Si4 | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cisobitan in treatment of prostatic cancer. A prospective controlled multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a new antigenadotropic substance, 2,6-cis-diphenylhexamethylcyclotetrasiloxane, in cancer of the prostate. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostatic carcinoma treated with 2,6-cis-diphenylhexamethylcyclotetrasiloxane (Cisobitan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. mdpi.com [mdpi.com]
- 8. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Antigonadotropin - Wikipedia [en.wikipedia.org]
- 12. Antigonadotropin [medbox.iiab.me]
- To cite this document: BenchChem. [An In-depth Technical Guide to Quadrosilan (Cisobitan)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424072#quadrosilan-cas-number-and-iupac-name]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)